Methyl 2-cyclopropyl-1-naphthoate

Description

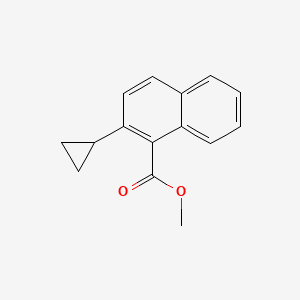

Methyl 2-cyclopropyl-1-naphthoate is a synthetic organic compound characterized by a naphthalene backbone substituted with a cyclopropyl group at position 2 and a methyl ester moiety at position 1. Its structure combines aromaticity (naphthalene) with the strain and steric effects of a cyclopropane ring, making it a molecule of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

methyl 2-cyclopropylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)14-12-5-3-2-4-10(12)8-9-13(14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3 |

InChI Key |

IBQXQHJVNPDEKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropyl-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the reaction of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid (H5IO6) and other oxo-donor reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthoate derivatives.

Scientific Research Applications

Methyl 2-cyclopropyl-1-naphthoate has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-1-naphthoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The ester functional group can undergo hydrolysis, releasing the active naphthoate moiety, which can interact with cellular components and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Naphthoate Esters and Methylnaphthalenes

Methyl 1-naphthoate

- Structure : Lacks the cyclopropyl group at position 2.

- Applications : Commonly used as a reference compound in chromatographic analyses (e.g., gas chromatography) .

2-Methylnaphthalene ()

- Toxicity : Classified as a hazardous substance with documented respiratory and dermal toxicity in occupational settings .

- Key Difference : The ester group in Methyl 2-cyclopropyl-1-naphthoate increases polarity compared to 2-methylnaphthalene, likely altering bioavailability and metabolic pathways.

Sandaracopimaric Acid Methyl Esters ()

- Structure: Diterpenoid methyl esters isolated from plant resins (e.g., Austrocedrus chilensis).

- Comparison: These esters feature alicyclic diterpene backbones, contrasting with the aromatic naphthalene system of this compound. The latter’s cyclopropyl group introduces unique strain effects absent in diterpenoid esters.

- Applications : Plant-derived esters are implicated in ecological roles (e.g., antimicrobial defense) , whereas the synthetic nature of this compound suggests laboratory-oriented uses.

Physicochemical Properties

The table below extrapolates properties of this compound based on structural analogs and available evidence:

Notes:

- The ester group in this compound likely enhances solubility in polar organic solvents (e.g., ethanol, acetone) compared to non-esterified naphthalenes.

- Cyclopropane’s angle strain may increase reactivity in ring-opening reactions, a feature absent in diterpenoid esters.

Toxicological and Environmental Considerations

- This compound: No direct toxicity data are available. The ester group may reduce volatility compared to 2-methylnaphthalene, altering exposure pathways .

- Diterpenoid Methyl Esters (): Generally low toxicity in ecological contexts but may exhibit antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.